molecular formula C22H25N5O4S B2690171 N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189701-67-4

N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2690171
M. Wt: 455.53
InChI Key: VRFZINNVPTZXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H25N5O4S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis and reactions of compounds related to the chemical structure of interest, highlighting the versatility of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. For instance, studies have detailed the synthesis of novel compounds through reactions with various reagents, demonstrating the potential for creating a wide range of chemical entities with potentially valuable properties. Such synthetic pathways are critical for developing new therapeutics and understanding chemical interactions at a molecular level (Farghaly, 2008; Hassneen & Abdallah, 2003).

Biological Activity

Several studies have evaluated the biological activities of [1,2,4]triazolo[4,3-a]pyrimidine derivatives, focusing on their antimicrobial and antitumor properties. These investigations underscore the potential of such compounds in medicinal chemistry, particularly in the development of new treatments for various diseases. By examining the antimicrobial and antitumor efficacy of these derivatives, researchers aim to identify promising candidates for further development into therapeutic agents (Abdel‐Aziz et al., 2008; Lauria et al., 2013).

Structural Analysis and Antitumor Activity

The structural analysis of related compounds has provided insights into their potential antitumor activities. One study focused on an unexpected Dimroth rearrangement that led to the identification of compounds with significant antitumor effects, highlighting the importance of structural modifications in enhancing biological activity. Such findings are crucial for the design of new anticancer drugs with improved efficacy and safety profiles (Lauria et al., 2013).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S/c1-13(2)12-26-21(29)20-17(7-8-32-20)27-18(24-25-22(26)27)5-6-19(28)23-14-9-15(30-3)11-16(10-14)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFZINNVPTZXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

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